Amredobresib

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

These proteins, including bromodomain-containing protein 2, bromodomain-containing protein 3, bromodomain-containing protein 4, and bromodomain testis-specific protein, play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails . Amredobresib is under clinical development for the treatment of various cancers, including diffuse large B-cell lymphoma, NUT-midline carcinoma, small cell lung cancer, metastatic castration-resistant prostate cancer, and colorectal cancer .

Méthodes De Préparation

The synthesis of Amredobresib involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and are typically disclosed in patents and scientific publications. Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yield and purity while ensuring cost-effectiveness and scalability .

Analyse Des Réactions Chimiques

Amredobresib undergoes various chemical reactions, primarily focusing on its interaction with bromodomains. It inhibits the binding of bromodomains to acetylated lysines on histone H3 and H4, thereby regulating gene transcription . The compound is stable under standard laboratory conditions and does not undergo significant oxidation, reduction, or substitution reactions under these conditions . The major products formed from its reactions are typically the result of its interaction with target proteins, leading to the inhibition of gene transcription .

Applications De Recherche Scientifique

Amredobresib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of BET proteins in gene regulation. In biology, it helps elucidate the mechanisms of epigenetic regulation and chromatin remodeling. In medicine, this compound is being investigated for its therapeutic potential in treating various cancers, including acute myeloid leukemia, multiple myeloma, and solid tumors . Its ability to inhibit BET proteins makes it a valuable compound for studying the epigenetic regulation of gene expression and its implications in cancer and other diseases .

Mécanisme D'action

Amredobresib exerts its effects by inhibiting the interaction between bromodomains and acetylated lysines on histone tails. This inhibition prevents the recruitment of BET proteins to chromatin, thereby disrupting the transcriptional machinery and leading to the downregulation of oncogenes and other genes involved in cell proliferation and survival . The molecular targets of this compound include bromodomain-containing protein 2, bromodomain-containing protein 3, bromodomain-containing protein 4, and bromodomain testis-specific protein . The pathways involved in its mechanism of action include the inhibition of transcriptional elongation and the disruption of chromatin remodeling .

Comparaison Avec Des Composés Similaires

Amredobresib is unique among BET inhibitors due to its high selectivity and potency. It selectively inhibits BET family members and is highly potent against bromodomain-containing protein 4, with an IC50 value of 5 ± 3 nM for bromodomain-containing protein 4 bromodomain 1 and 41 ± 30 nM for bromodomain-containing protein 4 bromodomain 2 . Similar compounds include JQ1, I-BET762, and OTX015, which also target BET proteins but may differ in their selectivity, potency, and pharmacokinetic properties . This compound’s unique chemical structure and high selectivity make it a valuable tool for studying BET protein function and developing targeted therapies for cancer .

Propriétés

Numéro CAS |

1610044-98-8 |

|---|---|

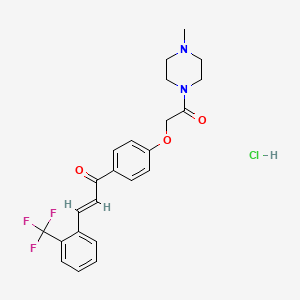

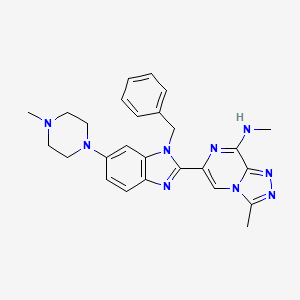

Formule moléculaire |

C26H29N9 |

Poids moléculaire |

467.6 g/mol |

Nom IUPAC |

6-[1-benzyl-6-(4-methylpiperazin-1-yl)benzimidazol-2-yl]-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine |

InChI |

InChI=1S/C26H29N9/c1-18-30-31-26-24(27-2)28-22(17-34(18)26)25-29-21-10-9-20(33-13-11-32(3)12-14-33)15-23(21)35(25)16-19-7-5-4-6-8-19/h4-10,15,17H,11-14,16H2,1-3H3,(H,27,28) |

Clé InChI |

JLUUVUUYIXBDCG-UHFFFAOYSA-N |

SMILES canonique |

CC1=NN=C2N1C=C(N=C2NC)C3=NC4=C(N3CC5=CC=CC=C5)C=C(C=C4)N6CCN(CC6)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

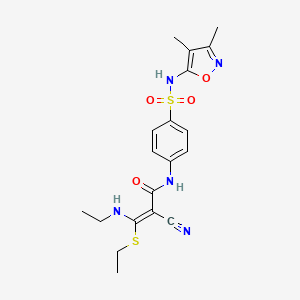

![[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12414772.png)